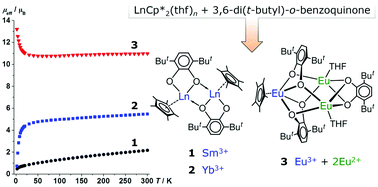Cooperative reduction by Ln2+ and Cp*− ions: synthesis and properties of Sm, Eu, and Yb complexes with 3,6-di-tert-butyl-o-benzoquinone†
Dalton Transactions Pub Date: 2015-12-01 DOI: 10.1039/C5DT03573B
Abstract
The first examples of samarium, europium, and ytterbium complexes with 3,6-di-tert-butyl-o-benzoquinone (3,6-dbbq) in the form of catecholate have been obtained by reactions of the quinone with the corresponding lanthanocenes,  (n = 1 or 2) in solution. In the course of the reactions lanthanide ions lose one or two Cp* ligands, which take part in reduction of a quinone molecule into a catecholate anion (dbcat, 2−). As a result of the reactions, Sm and Yb clearly yield dimeric complexes [(LnCp*)2(dbcat)2], where each Ln ion loses one Cp* ligand. Eu forms a trimeric complex [(EuCp*)(Eu·thf)2(dbcat)3], in which one Eu ion is coordinated by one Cp* ligand, while two Eu ions have lost all Cp* ligands and are coordinated by THF molecules instead. Magnetic properties corroborate the assignment of oxidation states made on the basis of single-crystal X-ray diffraction: all the quinone ligands are present in the catecholate state; both Sm/Yb ions in the dimers are in the +3 oxidation state, whereas the Eu trimer contains two Eu(II) and one Eu(III) ions. Cyclovoltammetry studies show the presence of two reversible oxidation waves for all complexes, presumably concerned with the redox transitions of the dbcat ligands.
(n = 1 or 2) in solution. In the course of the reactions lanthanide ions lose one or two Cp* ligands, which take part in reduction of a quinone molecule into a catecholate anion (dbcat, 2−). As a result of the reactions, Sm and Yb clearly yield dimeric complexes [(LnCp*)2(dbcat)2], where each Ln ion loses one Cp* ligand. Eu forms a trimeric complex [(EuCp*)(Eu·thf)2(dbcat)3], in which one Eu ion is coordinated by one Cp* ligand, while two Eu ions have lost all Cp* ligands and are coordinated by THF molecules instead. Magnetic properties corroborate the assignment of oxidation states made on the basis of single-crystal X-ray diffraction: all the quinone ligands are present in the catecholate state; both Sm/Yb ions in the dimers are in the +3 oxidation state, whereas the Eu trimer contains two Eu(II) and one Eu(III) ions. Cyclovoltammetry studies show the presence of two reversible oxidation waves for all complexes, presumably concerned with the redox transitions of the dbcat ligands.


Recommended Literature
- [1] Dynamics of proton, ion, molecule, and crystal lattice in functional molecular assemblies
- [2] Targeted synthesis of a mesoporous triptycene-derived covalent organic framework†
- [3] Inside front cover
- [4] The determination of small amounts of tin
- [5] On-line preconcentration and flow analysis–Fourier transform infrared determination of carbaryl
- [6] Homogeneous hydrogenation of α-olefins using hydridocarbonyltris(triphenylphosphine)rhodium(I)
- [7] ZnO nanorod/porous silicon nanowire hybrid structures as highly-sensitive NO2 gas sensors at room temperature†
- [8] Hierarchical core–shell heterostructure of H2O-oxidized ZnO nanorod@Mg-doped ZnO nanoparticle for solar cell applications
- [9] Efficient visible light-induced photoelectrocatalytic hydrogen production using CdS sensitized TiO2 nanorods on TiO2 nanotube arrays†
- [10] Unravelling the role of alkaline earth metal carbonates in intermediate temperature CO2 capture using alkali metal salt-promoted MgO-based sorbents†










